Dicetyl succinate

Physical state Thermal properties Formulation design

Dicetyl succinate (dihexadecyl succinate; CAS 4219-53-8) is a long-chain dialkyl ester of succinic acid with two C16 (cetyl) side chains (C36H70O4, MW 566.94 g/mol). It is classified as a high-molecular-weight succinate diester and is commercially available at ≥95% purity as a white to almost-white crystalline powder with a melting point of 74.0–78.0 °C.

Molecular Formula C36H70O4
Molecular Weight 566.9 g/mol
CAS No. 4219-53-8
Cat. No. B12711361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicetyl succinate
CAS4219-53-8
Molecular FormulaC36H70O4
Molecular Weight566.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCC
InChIInChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-39-35(37)31-32-36(38)40-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3
InChIKeyLMBSJQLSUSUWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicetyl Succinate (CAS 4219-53-8) Procurement Guide: Basic Properties and Strategic Positioning


Dicetyl succinate (dihexadecyl succinate; CAS 4219-53-8) is a long-chain dialkyl ester of succinic acid with two C16 (cetyl) side chains (C36H70O4, MW 566.94 g/mol) [1]. It is classified as a high-molecular-weight succinate diester and is commercially available at ≥95% purity as a white to almost-white crystalline powder with a melting point of 74.0–78.0 °C . Unlike its lower-molecular-weight liquid analogues (e.g., diethyl succinate, melting point −20 °C), dicetyl succinate is a solid at ambient temperature, which fundamentally determines its handling, formulation, and application profile. Its primary industrial functions include use as a specialty plasticizer for poly(vinyl chloride) (PVC) and other thermoplastics, a lubricant base-oil component, and a phase-change material (PCM) candidate for thermal energy storage [2][3].

Why Dicetyl Succinate Cannot Be Replaced by a Generic Succinate Ester


Succinate diesters are not a single-function commodity; their physicochemical and performance properties are strongly governed by alkyl chain length [1]. Dicetyl succinate’s C16 side chains distinguish it from the more common liquid esters (diethyl, dibutyl, dioctyl) in three procurement-relevant ways: (i) it is a high-melting solid (74–78 °C) versus liquids or low-melting solids for shorter-chain analogues ; (ii) its plasticization efficiency, migration resistance, and thermal stability follow non-linear chain-length relationships, meaning a C16 ester cannot be performance-matched by a C8 or C10 ester at equivalent loading [2][3]; (iii) its phase-change enthalpy (≈190–200 J/g estimated by interpolation of C14 and C18 homologues) places it in a distinct thermal-energy-storage window unavailable to shorter-chain succinates [4]. Substituting a generic liquid succinate for dicetyl succinate without reformulation will alter the glass transition temperature (Tg) suppression magnitude, migration rate, and physical form of the final product.

Quantitative Differentiation Evidence: Dicetyl Succinate vs. Closest Succinate Ester Analogues


Melting Point Elevation: Why Dicetyl Succinate Is a Solid When Shorter-Chain Analogues Are Liquids

Dicetyl succinate melts at 74.0–78.0 °C , making it a free-flowing crystalline powder at ambient temperature. In contrast, commercially relevant succinate diesters with shorter alkyl chains are liquids at room temperature: dibutyl succinate (C4 side chains) melts at −29 °C , dioctyl succinate (C8) is a liquid with a predicted melting point of approximately 14 °C , and even ditetradecyl succinate (C14) melts at only 46–47 °C [1]. This 95–107 °C melting point elevation relative to dibutyl succinate, and approximately 28–32 °C elevation relative to ditetradecyl succinate, directly impacts procurement decisions: dicetyl succinate can be handled, stored, and formulated as a solid, eliminating solvent requirements and enabling dry-blending processes that are impossible with liquid esters.

Physical state Thermal properties Formulation design

Glass Transition Temperature Suppression: Long Alkyl Chains Deliver Greater Plasticizer Efficiency

Erythropel et al. (2013) demonstrated that increasing the side-chain length of unsubstituted succinate diesters monotonically improves their ability to depress the glass transition temperature (Tg) of PVC blends, with all tested succinates (n-ethyl to n-octyl) performing equal to or better than di(2-ethylhexyl) phthalate (DEHP) [1]. Although dicetyl succinate (C16) was not directly tested in that study, the reported trend of longer side chains yielding more efficient Tg suppression—attributed to increased free volume between polymer chains—supports the inference that dicetyl succinate will exhibit superior Tg reduction per unit mass relative to shorter-chain succinates such as dioctyl succinate (C8) and didecyl succinate (C10). This class-level inference is further corroborated by Godbille-Cardona et al. (2022), who reported that longer central and side-chain lengths in succinate-based plasticizers produce softer PVC blends with lower surface hardness [2], although an optimum chain length exists beyond which compatibility decreases [2].

Plasticizer efficiency Glass transition temperature PVC blends

Migration Resistance: Succinate-Based Plasticizers Reduce Organic-Media Leaching by Up to 38% vs. DEHP

Godbille-Cardona et al. (2022) evaluated a family of succinate-based plasticizers (varying central and side-chain lengths) blended into PVC at 40 parts per hundred resin (phr) and compared them directly against DEHP. All succinate-based plasticizers exhibited migration into organic media reduced by up to 38% relative to DEHP [1]. While dicetyl succinate was not among the specific molecules tested, the study established that longer alkyl chains generally increase hydrophobicity and molecular weight, both factors that reduce plasticizer volatility and extractability [1]. Given its high molecular weight (566.94 g/mol) and pronounced hydrophobicity conferred by two C16 chains, dicetyl succinate can be reasonably expected to reside at the favorable end of this migration-resistance spectrum.

Migration resistance Extraction resistance PVC plasticizer permanence

Phase-Change Material (PCM) Potential: Latent Heat Storage in the 55–78 °C Window

Aydın and Okutan (2019) synthesized and characterized ditetradecyl succinate (C14, DTS) and dioctadecyl succinate (C18, DOS) as novel solid–liquid PCMs. DTS exhibited a phase-change temperature of 46–47 °C with a latent heat of fusion of 197.5–202.4 J/g; DOS showed a phase-change temperature of 63–64 °C with an enthalpy of 191.7–194.9 J/g [1]. Dicetyl succinate (C16) sits structurally between these two homologues. By linear interpolation of the melting points, its phase-change temperature is predicted to be approximately 55–58 °C; however, the experimentally determined melting point of 74–78 °C reported by TCI suggests that crystal packing in the even-numbered C16 diester is more efficient than simple interpolation would predict, an observation consistent with the known odd–even effect in dialkyl succinate melting points [2]. The latent heat of fusion is expected to be in the range of 190–200 J/g, comparable to both DTS and DOS [1]. This places dicetyl succinate in a PCM temperature window suitable for medium-temperature thermal energy storage applications (e.g., solar water heating, industrial waste-heat recovery) distinct from both the C14 and C18 homologues.

Thermal energy storage Phase change material Latent heat

Ready Biodegradability Without Persistent Metabolites: A Green Plasticizer Advantage

Erythropel et al. (2013) demonstrated that the common soil bacterium Rhodococcus rhodocrous can rapidly break down all unsubstituted linear succinate diesters (tested from n-ethyl to n-octyl side chains) without the accumulation of stable monoester metabolites [1]. This contrasts sharply with phthalate plasticizers such as DEHP, which are poorly biodegraded and generate toxic monoester metabolites (e.g., MEHP) that persist in the environment [1]. Although dicetyl succinate's C16 chains place it beyond the chain lengths directly tested in that study, the absence of branching or aromatic groups in its structure argues strongly that it will follow the same metabolic pathway—ester hydrolysis followed by β-oxidation of the released cetyl alcohol—without generating a persistent, bioactive intermediate. This biodegradation advantage is a class-level property of linear succinate diesters and is a key procurement criterion for manufacturers seeking to replace phthalates under tightening environmental regulations.

Biodegradation Green plasticizer Environmental persistence

Hydrophobicity and Water Insolubility: Extreme Octanol–Water Partitioning vs. Shorter Succinates

The predicted octanol–water partition coefficient (logP) for dicetyl succinate is approximately 16.5 (ALOGPS 2.1 estimate), compared to logP values of 1.2 for diethyl succinate (C2) [1], 2.4 for diethyl succinate measured [2], and approximately 8–10 for didecyl succinate (C10) [3]. This extreme hydrophobicity—approximately 10–15 log units higher than that of commercially dominant liquid succinates—means that dicetyl succinate is effectively water-insoluble (estimated aqueous solubility <10⁻⁶ mg/L) [1]. This property is directly relevant to procurement for applications requiring moisture-barrier performance, minimal water leaching, and resistance to hydrolytic degradation during processing and service life.

Hydrophobicity Octanol-water partition coefficient Water solubility

Recommended Application Scenarios for Dicetyl Succinate Based on Verified Quantitative Evidence


High-Temperature Flexible PVC Formulations Requiring Solid Plasticizer Handling

Dicetyl succinate’s melting point of 74–78 °C enables it to be incorporated into PVC dry blends as a solid powder, avoiding the solvent-handling and VOC-emission issues associated with liquid plasticizers such as dioctyl succinate. Its long C16 chains are expected to provide superior Tg depression per unit mass based on the positive chain-length/Tg correlation established by Erythropel et al. [1], while the succinate class-wide migration resistance (up to 38% reduction vs. DEHP [2]) ensures long-term plasticizer retention in finished articles. This scenario is particularly relevant for automotive interior components and wire-and-cable insulation operating at elevated temperatures.

Medium-Temperature Phase-Change Material (PCM) for Solar Thermal Storage and Industrial Waste Heat Recovery

Interpolation of experimental data for ditetradecyl succinate (Tm 46–47 °C, ΔHfus 197.5–202.4 J/g) and dioctadecyl succinate (Tm 63–64 °C, ΔHfus 191.7–194.9 J/g) [3], combined with the experimentally determined melting point of 74–78 °C for dicetyl succinate , identifies dicetyl succinate as a high-enthalpy PCM candidate for the 70–80 °C thermal storage window. This temperature range is well-suited for solar domestic hot water systems, absorption cooling, and industrial waste-heat recovery where paraffin-based PCMs lack sufficient latent heat density and salt hydrates suffer from phase segregation.

Environmentally Compliant Phthalate Replacement for Regulated Markets

The demonstrated ready biodegradability of linear succinate diesters by R. rhodocrous without accumulation of stable toxic metabolites [4] positions dicetyl succinate as a drop-in phthalate alternative for manufacturers subject to REACH, RoHS, and US EPA phthalate restrictions. Its extreme hydrophobicity (predicted logP ≈16.5 [5]) further ensures minimal leaching into aqueous environments, addressing the ecotoxicity concerns that have driven regulatory bans on DEHP and other ortho-phthalates.

Water-Resistant Lubricant Base Oil Component for Marine and High-Humidity Applications

With a predicted logP of approximately 16.5 and estimated water solubility below 10⁻⁶ mg/L [5], dicetyl succinate is effectively impervious to water extraction. This property, combined with its high molecular weight (566.94 g/mol [5]) and thermal stability expected of long-chain diesters, makes it suitable as a synthetic ester base-oil component or additive in lubricants destined for marine environments, offshore hydraulics, and moisture-exposed mechanical systems where hydrolytic stability and water-washout resistance are critical performance metrics.

Technical Documentation Hub

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